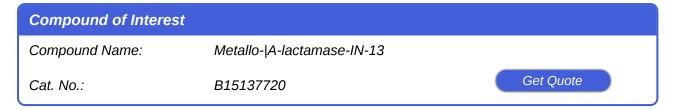


Application Notes and Protocols: Metallo-β-lactamase-IN-13 in Antimicrobial Susceptibility Testing

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo- β -lactamases (MBLs) represent a significant and growing threat to the efficacy of β -lactam antibiotics, including the last-resort carbapenems. These enzymes, belonging to Ambler class B, utilize zinc ions in their active site to hydrolyze the amide bond in the β -lactam ring, rendering the antibiotic inactive. The rapid dissemination of MBL-encoding genes among Gram-negative pathogens, such as Pseudomonas aeruginosa and Klebsiella pneumoniae, has created an urgent need for potent and broad-spectrum MBL inhibitors. Metallo- β -lactamase-IN-13 (also known as Compound 13i) is a novel, pan-MBL inhibitor designed to address this challenge.[1] Preclinical data suggests that Metallo- β -lactamase-IN-13 exhibits potent inhibitory activity against a wide range of MBLs, including clinically relevant variants like NDM, VIM, and IMP.[1] Furthermore, it has demonstrated the ability to restore the in vitro activity of β -lactam antibiotics against MBL-producing Gram-negative bacteria.[1]

These application notes provide detailed protocols for the use of Metallo- β -lactamase-IN-13 in antimicrobial susceptibility testing (AST) to evaluate its potential in combination with β -lactam antibiotics.

Mechanism of Action of Metallo-β-lactamases

Methodological & Application





Metallo- β -lactamases employ a zinc-dependent catalytic mechanism to hydrolyze β -lactam antibiotics. The active site of these enzymes typically contains one or two zinc ions, which are crucial for catalysis. The catalytic cycle involves the following key steps:

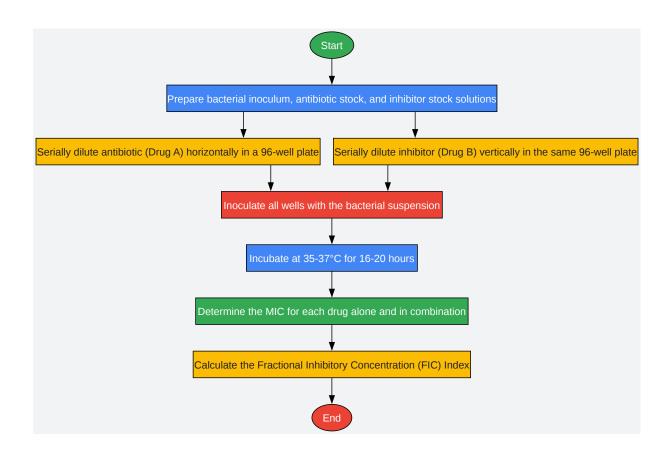
- Substrate Binding: The β-lactam antibiotic binds to the active site of the MBL.
- Nucleophilic Attack: A hydroxide ion, activated by the zinc ion(s), acts as a nucleophile and attacks the carbonyl carbon of the β-lactam ring.[2][3]
- Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
- Ring Opening: The C-N bond in the β-lactam ring is cleaved.[4]
- Protonation: The nitrogen atom of the opened ring is protonated.[4]
- Product Release: The hydrolyzed, inactive antibiotic is released from the active site, regenerating the enzyme for another catalytic cycle.

Metallo- β -lactamase-IN-13 acts by binding to the active site of the MBL, thereby preventing the hydrolysis of β -lactam antibiotics and restoring their antibacterial activity.









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